molecular formula C6H5N3 B3256623 Imidazo[1,5-a]pyrimidine CAS No. 274-67-9

Imidazo[1,5-a]pyrimidine

Cat. No.: B3256623
CAS No.: 274-67-9
M. Wt: 119.12 g/mol
InChI Key: LXYHLTOJFGNEKG-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrimidine (CAS Number: 274-67-9) is a nitrogen-fused bicyclic heterocyclic compound with the molecular formula C6H5N3 and a molecular weight of 119.12 g/mol . This scaffold is of immense importance in modern drug discovery and development due to its structural versatility and wide range of pharmacological activities . It serves as a bioisostere of purine bases like adenine and guanine, allowing it to interact with various biological targets . Researchers value this compound for its broad spectrum of biological activities, which includes serving as a key scaffold in the development of anticancer agents . Specific derivatives have been explored as tubulin inhibitors, disrupting microtubule dynamics crucial for cell division, with one study reporting a potent compound exhibiting an IC50 of 1.48 μM against A549 human lung cancer cells . Other research avenues include its use as a framework for developing rapidly accelerated fibrosarcoma (RAF) kinase inhibitors, which target the MAPK/ERK signaling pathway, and as calcium channel antagonists, with studies showing vasorelaxant activity in assays such as the high-potassium depolarized rat aorta model . Beyond oncology, the this compound core has demonstrated significant potential in antimicrobial research. Its fluorinated derivatives were among the first patented applications, noted for their antiviral properties, and subsequent research has identified derivatives with antifungal and antibacterial activity . The compound's adaptable structure allows for extensive structural modifications, enabling researchers to optimize pharmacological effects through structure-activity relationship (SAR) studies . The synthetic utility of this scaffold is further highlighted by its role in novel chemical transformations, such as unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives under acidic conditions, which provides a valuable method for generating diverse chemical libraries for screening . This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should refer to the Safety Data Sheet for proper handling protocols.

Properties

IUPAC Name

imidazo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-8-6-4-7-5-9(6)3-1/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYHLTOJFGNEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313019
Record name Imidazo[1,5-a]pyrimidine
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Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-67-9
Record name Imidazo[1,5-a]pyrimidine
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Record name Imidazo[1,5-a]pyrimidine
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Record name imidazo[1,5-a]pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazo[1,5-a]pyrimidine derivatives can be synthesized through various methods, including cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often involve the use of acidic conditions to facilitate the cyclization process. Another method involves the condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde or its derivatives in trifluoroacetic acid (TFA) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and efficient catalytic processes. The use of microwave-assisted synthesis has also been explored to enhance the yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Imidazo[1,5-a]pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and others. For example, a study synthesized a series of triazole-linked glycohybrids based on imidazo[1,5-a]pyrimidines and evaluated their anticancer activity using MTT assays. The results showed promising growth inhibition against specific cancer cell lines, indicating their potential as therapeutic agents in oncology .

Antifungal Properties
Another notable application is in antifungal therapy. This compound derivatives have demonstrated significant antifungal activity against various pathogens. These compounds provide a new avenue for developing antifungal agents amid increasing resistance to conventional treatments . The versatility of these compounds allows for modifications that enhance their efficacy against fungal infections.

Other Biological Activities
Beyond anticancer and antifungal applications, imidazo[1,5-a]pyrimidines exhibit a range of biological activities. They have been reported to possess anti-inflammatory and antimicrobial properties, making them candidates for further research in drug development .

Material Science Applications

Optoelectronic Devices
this compound derivatives are also utilized in the field of materials science, particularly in the development of optoelectronic devices. Their unique luminescent properties make them suitable for applications in light-emitting diodes (LEDs), organic light-emitting diodes (OLEDs), and sensors . The ability to modify their chemical structure allows researchers to tailor their optical properties for specific applications.

Sensors
The luminescent characteristics of imidazo[1,5-a]pyrimidines have led to their incorporation into sensor technologies. These compounds can be used to develop sensitive detection systems for various analytes due to their ability to change fluorescence in response to environmental stimuli .

Synthesis and Structural Modifications

The synthesis of this compound derivatives has been an area of active research. Various synthetic methodologies have been developed to create these compounds efficiently. Techniques such as cyclocondensation and oxidative cyclization are commonly employed . The ability to modify the structure of imidazo[1,5-a]pyrimidines through substitution reactions enhances their potential applications across different domains.

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Synthesis of triazole-linked glycohybrids showed significant growth inhibition in breast cancer cell lines.
Antifungal Properties Novel derivatives demonstrated high potency against various fungal pathogens.
Optoelectronic Devices Luminescent properties suitable for LEDs and OLEDs; structural modifications enhance performance.
Sensors Developed sensors utilizing fluorescence changes for environmental monitoring.

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyrimidine varies depending on its application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors. For example, as a GABA receptor agonist, it modulates the activity of the GABAergic system, which is crucial for its anxiolytic and sedative effects . The compound’s interaction with p38 mitogen-activated protein kinase involves inhibition of the kinase activity, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazo[1,5-a]pyrimidine is often compared to structurally related heterocycles, such as pyrazolo[1,5-a]pyrimidines, imidazo[1,2-b]pyridazines, and imidazo[1,5-c]pyrimidines. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Structural Features Synthesis Method Biological Activity Key Findings
This compound Fused imidazole (positions 1,5) and pyrimidine Iodine-mediated rearrangement of imidazo[1,5-a]imidazoles ; MCRs Cysteine protease inhibition (IC₅₀: 0.8–5.2 µM) ; Pim-1 kinase inhibition (IC₅₀: 45 nM) High selectivity for Pim-1 over CYP enzymes; adaptable to diverse substitutions .
Pyrazolo[1,5-a]pyrimidine Fused pyrazole (positions 1,5) and pyrimidine Stepwise annulation with heterocyclic amines Protein kinase inhibition (e.g., CDK2, EGFR) ; anti-inflammatory activity Isomeric forms (e.g., pyrazolo[3,4-d]pyrimidine) alter binding modes and selectivity .
Imidazo[1,2-b]pyridazine Fused imidazole (positions 1,2) and pyridazine Condensation of aminopyridazines with carbonyls Pim-1 inhibition (e.g., SGI-1776: IC₅₀ = 6 nM) High potency but associated with off-target ERG inhibition and CYP3A4 toxicity .
Imidazo[1,5-c]pyrimidine Fused imidazole (positions 1,5) and pyrimidine (different connectivity) Ring closure onto pyrazine intermediates Limited reported bioactivity; used in polymer synthesis Structural rigidity reduces metabolic flexibility compared to [1,5-a] isomer .

Key Differences

Synthetic Accessibility :

  • Imidazo[1,5-a]pyrimidines are efficiently synthesized via iodine-mediated rearrangements (e.g., 71% yield with 6 equiv I₂ in THF) , whereas pyrazolo[1,5-a]pyrimidines require multistep annulations .
  • Imidazo[1,2-b]pyridazines face scalability challenges due to complex purification .

Biological Selectivity :

  • Imidazo[1,5-a]pyrimidines exhibit fewer off-target effects (e.g., CYP inhibition) compared to imidazo[1,2-b]pyridazines .
  • Pyrazolo[1,5-a]pyrimidine isomers (e.g., pyrazolo[5,1-c]pyrimidine) show varied kinase affinity due to differences in hydrogen-bonding capacity .

Physicochemical Properties: Imidazo[1,5-a]pyrimidines with hydrazone substituents have enhanced solubility (logP = 1.2–2.5) and bioavailability . Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., -NO₂) display improved metabolic stability .

Biological Activity

Imidazo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including anticancer, antibacterial, and anti-inflammatory properties. The findings are supported by data tables and case studies from recent research.

Anticancer Activity

This compound derivatives have been investigated for their potential anticancer properties. A study synthesized a library of pyrazolo[1,5-a]pyrimidin-7-ols and tested their efficacy against the MDA-MB-231 human breast cancer cell line. The results indicated that none of the compounds exhibited significant growth inhibitory activity at various concentrations when compared to control treatments, suggesting limited effectiveness of these specific derivatives in this context .

In contrast, other studies have reported promising results with different this compound derivatives. For instance, compounds derived from imidazo[1,5-a]pyridine-benzimidazole hybrids demonstrated significant cytotoxic activity against a panel of sixty human tumor cell lines. Notably, two compounds (5d and 5l) showed GI50 values ranging from 0.43 to 14.9 μM, indicating potent anticancer effects . Flow cytometric analysis revealed that these compounds induced apoptosis by arresting the cell cycle at the G2/M phase and inhibiting microtubule assembly .

Antibacterial Activity

The antibacterial properties of this compound derivatives have also been explored. A series of 75 derivatives were synthesized and evaluated for their in vitro antibacterial activity against various gram-positive and gram-negative bacteria. Some compounds exhibited potent antimicrobial activity, indicating their potential as therapeutic agents against bacterial infections .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). One study synthesized novel benzo[4,5]imidazo[1,2-a]pyrimidine derivatives that demonstrated significant COX-2 inhibitory effects with IC50 values as low as 0.05 μM, outperforming traditional COX-2 inhibitors like celecoxib . The in vivo evaluations further confirmed these compounds' anti-nociceptive activities in pain models.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. Variations in substituents on the imidazo ring can significantly influence their pharmacological profiles. For example, modifications that enhance hydrophobic interactions or improve binding affinity to target proteins have been shown to increase potency against specific cancer cell lines and enzymes .

Summary Table of Biological Activities

Activity Compound Effect IC50/Value
AnticancerPyrazolo[1,5-a]pyrimidin-7-olsNo significant activityN/A
AnticancerImidazo[1,5-a]pyridine-benzimidazole hybridsSignificant cytotoxicityGI50: 0.43 - 14.9 μM
AntibacterialThis compound derivativesPotent antibacterial activityVaries by compound
Anti-inflammatoryBenzo[4,5]imidazo[1,2-a]pyrimidine derivativesCOX-2 inhibitionIC50: 0.05 μM

Q & A

Q. Low-resource optimization :

  • Use Amberlyst-15 as a recyclable catalyst for one-pot syntheses .
  • Prioritize room-temperature reactions (e.g., ninhydrin-based synthesis ) to minimize energy costs.
  • Employ TLC for rapid purity checks .

What are the emerging applications of this compound derivatives beyond pharmacology?

  • Corrosion inhibition : Certain derivatives protect metals via adsorption on surfaces .
  • Materials science : Fluorophores derived from this compound cores are explored for OLEDs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,5-a]pyrimidine
Reactant of Route 2
Imidazo[1,5-a]pyrimidine

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